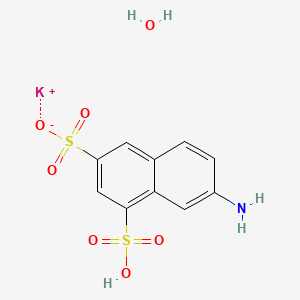

Vanadyl 2,3-naphthalocyanide

説明

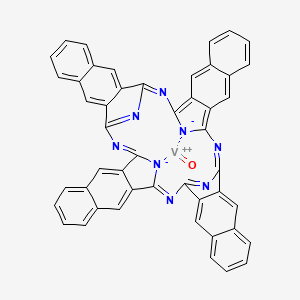

Vanadyl 2,3-naphthalocyanine is a compound with the empirical formula C48H24N8OV and a molecular weight of 779.70 . It is used in photonic and optical materials .

Synthesis Analysis

The synthesis of Vanadyl 2,3-naphthalocyanine has been studied in the context of its use in nanostructured films. These films were created using a process of vacuum deposition and were found to have a polycrystalline structure .Molecular Structure Analysis

The molecular structure of Vanadyl 2,3-naphthalocyanine has been investigated using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared (FTIR). The XRD results showed that the powder form of this compound has a polycrystalline structure, while the films have a nanostructured nature .Physical and Chemical Properties Analysis

Vanadyl 2,3-naphthalocyanine is a solid with a melting point of over 300°C. Its maximum wavelength (λmax) is 817 nm .科学的研究の応用

Biological and Chemical Applications of Vanadium Compounds

1. Therapeutic Potential in Diabetes Management

Vanadium compounds, including vanadyl chelates, have been studied for their insulin-mimetic properties and potential in diabetes mellitus treatment. For instance, vanadyl sulfate has shown promise in enhancing insulin sensitivity and lowering plasma glucose levels in diabetic animal models, although its efficacy and safety for long-term human application remain subjects of research. These compounds interact with cellular mechanisms, potentially offering a basis for therapeutic interventions in metabolic disorders (Makinen & Salehitazangi, 2014).

2. Anticancer and Antimicrobial Applications

Naphthalocyanine derivatives, with structures related to Vanadyl 2,3-naphthalocyanide, have extensive potential in medicinal applications, particularly in anticancer and antimicrobial therapies. Their ability to interact with various biological macromolecules, including DNA, enzymes, and cellular receptors, underlines their utility in developing new therapeutic agents. Some naphthalocyanine derivatives have entered clinical trials for cancer treatment, highlighting the active exploration of these compounds in disease management (Gong et al., 2016).

3. Applications in Corrosion Inhibition

Phthalocyanine and naphthalocyanine compounds, similar in structure to this compound, are known for their roles as corrosion inhibitors. Their chemical structure allows them to form strong complexes with metal atoms, making them effective in protecting various metals from corrosion. This property is particularly beneficial in industrial applications where corrosion resistance is crucial (Verma et al., 2021).

Safety and Hazards

作用機序

Target of Action

Vanadyl 2,3-naphthalocyanide (VONc) primarily targets the cellular components involved in electron transport and oxidative stress regulation. Its main targets include mitochondrial complexes and cellular membranes, where it interacts with electron carriers and reactive oxygen species (ROS) scavengers .

Mode of Action

VONc interacts with its targets by integrating into the mitochondrial membrane, where it can influence electron transport chain (ETC) activities. This integration can enhance or inhibit the flow of electrons through the ETC, leading to changes in ATP production and ROS levels. The compound’s large π-electron system allows it to act as an electron donor or acceptor, modulating redox reactions within the cell .

Biochemical Pathways

The primary biochemical pathways affected by VONc include the oxidative phosphorylation pathway and the ROS detoxification pathways. By altering the ETC, VONc can impact ATP synthesis and the balance of ROS within the cell. This modulation can lead to either protective effects against oxidative stress or, conversely, increased oxidative damage if ROS levels become too high .

Pharmacokinetics

The pharmacokinetics of VONc involve its absorption, distribution, metabolism, and excretion (ADME) properties. VONc is typically administered in a form that allows for efficient absorption through cellular membranes. Once absorbed, it distributes primarily to tissues with high mitochondrial content. Metabolism of VONc involves its breakdown into smaller, less active components, which are then excreted via renal and hepatic pathways. These ADME properties influence its bioavailability and the duration of its action within the body .

Result of Action

At the molecular level, VONc’s action results in altered electron transport and ATP production. This can lead to changes in cellular energy levels and oxidative stress responses. At the cellular level, these molecular changes can influence cell survival, proliferation, and apoptosis, depending on the balance of ATP and ROS within the cell .

Action Environment

Environmental factors such as temperature, pH, and the presence of other redox-active compounds can significantly influence the action, efficacy, and stability of VONc. For instance, higher temperatures can enhance the mobility and integration of VONc into cellular membranes, while extreme pH levels can affect its stability and interaction with target molecules. Additionally, the presence of other antioxidants or pro-oxidants can modulate the compound’s effects on ROS levels .

This compound represents a promising compound with significant potential in modulating cellular redox states and energy production, making it a valuable tool in both research and therapeutic contexts.

: Structural investigations and mobility enhanced of Vanadyl 2,3-naphthalocyanine (VONc) nanostructured films under thermal effect : Effects of γ-ray irradiation and thermal annealing on structural, optical and electrical properties of vacuum deposited vanadyl 2,3-naphthalocyanine thin films

特性

IUPAC Name |

2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBJNPDPBDVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H24N8OV | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3424140.png)

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/no-structure.png)

![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)